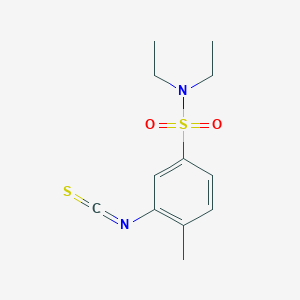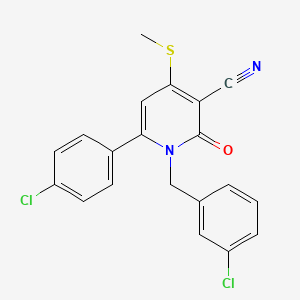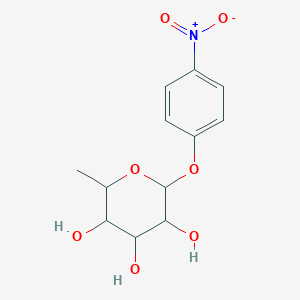
4-Nitrophenyl 6-deoxy-beta-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl 6-deoxy-beta-D-galactopyranoside is a chemical compound with the molecular formula C12H15NO7. It is commonly used as a substrate for determining the activity of the enzyme alpha-l-rhamnosidase. The hydrolysis of this compound by this enzyme yields 4-nitrophenol, which can be measured spectrophotometrically at 405 nm .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 6-deoxy-beta-D-galactopyranoside typically involves the reaction of rhamnose with 4-nitrophenol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the glycosidic bond between the rhamnose and the 4-nitrophenol .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitrophenyl 6-deoxy-beta-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by alpha-l-rhamnosidase. This reaction results in the cleavage of the glycosidic bond, producing 4-nitrophenol and rhamnose .
Common Reagents and Conditions: The hydrolysis of this compound is typically carried out in an aqueous buffer solution at a specific pH that is optimal for the enzyme activity. Common reagents include the enzyme alpha-l-rhamnosidase and buffer solutions such as phosphate buffer .
Major Products: The major products formed from the hydrolysis of this compound are 4-nitrophenol and rhamnose .
Applications De Recherche Scientifique
4-Nitrophenyl 6-deoxy-beta-D-galactopyranoside is widely used in scientific research as a chromogenic substrate for the detection and quantification of alpha-l-rhamnosidase activity. This application is particularly useful in studies involving the metabolism of glycosides in various organisms, including bacteria and fungi . Additionally, it is used in the food industry to measure the activity of enzymes involved in the breakdown of plant-derived glycosides .
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl 6-deoxy-beta-D-galactopyranoside involves its hydrolysis by the enzyme alpha-l-rhamnosidase. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, resulting in the release of 4-nitrophenol and rhamnose. The 4-nitrophenol produced can be measured spectrophotometrically, providing a quantitative measure of the enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 4-Nitrophenyl-beta-d-glucopyranoside
- 4-Nitrophenyl-alpha-d-galactopyranoside
- 4-Nitrophenyl-beta-d-xylopyranoside
Uniqueness: 4-Nitrophenyl 6-deoxy-beta-D-galactopyranoside is unique in its specificity for alpha-l-rhamnosidase, making it a valuable tool for studying the activity of this enzyme. Unlike other similar compounds, it is specifically designed to release 4-nitrophenol upon hydrolysis by alpha-l-rhamnosidase, allowing for precise measurement of enzyme activity .
Propriétés
IUPAC Name |
2-methyl-6-(4-nitrophenoxy)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-4-2-7(3-5-8)13(17)18/h2-6,9-12,14-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILIDCGSXCGACV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864238 |
Source


|
| Record name | 4-Nitrophenyl 6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4-dimethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide](/img/structure/B2823578.png)
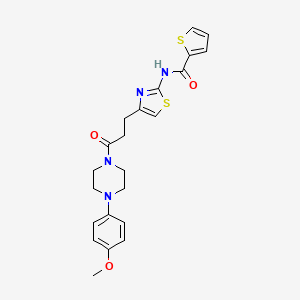
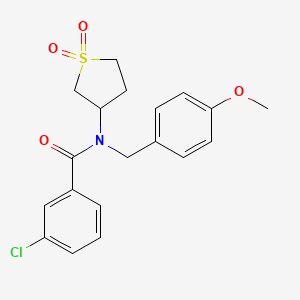

![5-fluoro-N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B2823582.png)
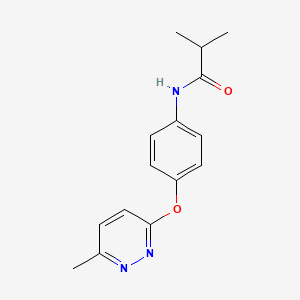
![(Z)-3-phenoxy-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2823587.png)
![N-(4-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2823588.png)
![1-(4-butoxybenzoyl)-4-[5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2823589.png)
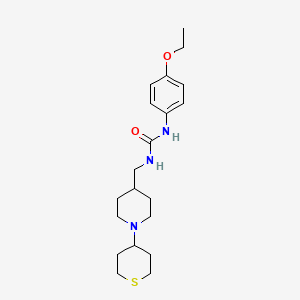
![7-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2823593.png)
![2,3,7-triphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B2823595.png)
